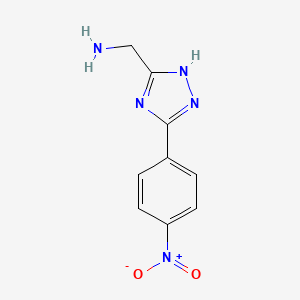
(5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-YL)methanamine
Description
1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
944906-04-1 |
|---|---|
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9N5O2/c10-5-8-11-9(13-12-8)6-1-3-7(4-2-6)14(15)16/h1-4H,5,10H2,(H,11,12,13) |
InChI Key |
DAOLIHAXZKONHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro derivative.
Attachment of the Methanamine Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may further undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various amines. Major products formed from these reactions include amino derivatives and substituted triazoles.
Scientific Research Applications
1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are important in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and proteins, inhibiting their activity. The triazole ring can also bind to various receptors, modulating their function. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE can be compared with other similar compounds, such as:
1-((4-Nitrophenyl))methanamine: This compound also contains a nitrophenyl group but lacks the triazole ring, resulting in different chemical and biological properties.
4-Nitrophenyl)methanamine hydrochloride: This compound is similar but includes a hydrochloride group, which can affect its solubility and reactivity.
The uniqueness of 1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE lies in its combination of the nitrophenyl group and the triazole ring, which imparts distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


